molecular formula C19H14Cl2N2O2S B13821843 N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B13821843
M. Wt: 405.3 g/mol
InChI Key: RFAQRCRNHXCLAI-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a phenyl group, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with benzoyl chloride to form N-(2,4-dichlorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac Derivatives: These compounds share structural similarities and are known for their anti-inflammatory properties.

    Indole Derivatives: Similar in their aromatic structure and potential biological activities.

    Pyrazole Derivatives: Known for their medicinal chemistry applications.

Uniqueness

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring with dichlorophenyl and phenyl groups, offering distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2N2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

N-[1-(2,4-dichloroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O2S/c20-13-8-9-15(14(21)11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25)

InChI Key

RFAQRCRNHXCLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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